molecular formula C46H96O11P2 B1231917 2,3-Pgp CAS No. 2679-48-3

2,3-Pgp

Cat. No.: B1231917
CAS No.: 2679-48-3
M. Wt: 887.2 g/mol
InChI Key: TZXJQSKPTCRGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Pgp is a complex organic compound with the molecular formula C46H96O11P2. It is characterized by its unique structure, which includes multiple tetramethylhexadecoxy groups and a phosphonooxypropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Pgp typically involves multiple steps. The initial step often includes the preparation of the tetramethylhexadecoxy groups, which are then attached to a propyl backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield and minimize impurities, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Pgp can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

2,3-Pgp has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex chemical reactions.

    Biology: Investigated for its potential role in biological membranes and as a component in lipid-based drug delivery systems.

    Medicine: Explored for its potential therapeutic applications, including its use in targeted drug delivery and as a component in novel pharmaceutical formulations.

    Industry: Utilized in the development of advanced materials, such as specialized coatings and surfactants.

Mechanism of Action

The mechanism of action of 2,3-Pgp involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with lipid membranes, potentially altering their properties and affecting cellular processes. The phosphonooxypropyl group may also play a role in modulating enzymatic activities and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3-Pgp apart from these similar compounds is its unique combination of tetramethylhexadecoxy and phosphonooxypropyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

2679-48-3

Molecular Formula

C46H96O11P2

Molecular Weight

887.2 g/mol

IUPAC Name

2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl (2-hydroxy-3-phosphonooxypropyl) hydrogen phosphate

InChI

InChI=1S/C46H96O11P2/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-31-53-35-46(36-57-59(51,52)56-34-45(47)33-55-58(48,49)50)54-32-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4/h37-47H,11-36H2,1-10H3,(H,51,52)(H2,48,49,50)

InChI Key

TZXJQSKPTCRGCA-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCC(COP(=O)(O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCC(COP(=O)(O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Synonyms

2,3-diphytanyl-sn-glycerol-1-phospho-3'-sn-glycerol 1'-phosphate
2,3-PGP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.